5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
The primary target of the compound 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide is currently unknown
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is an important area of study . Factors such as pH, temperature, and the presence of other molecules can significantly affect the behavior of a compound in a biological system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production methods for thiophene derivatives often utilize large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide include other thiophene derivatives, such as:
- 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
- 2-substituted benzo[b]thiophenes
- 2,3,5-trisubstituted thiophene derivatives
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-11-6-7-15(22-11)23(20,21)17-12-4-2-3-5-13(12)18-9-8-16-14(19)10-18/h2-7,17H,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVNFPYPDWCYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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